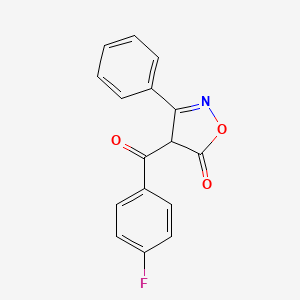
4-(4-Fluorobenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorobenzoyl group and a phenyl group attached to the isoxazole ring
准备方法
The synthesis of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting intermediate undergoes cyclization to form the isoxazole ring. This can be achieved through the reaction of the intermediate with hydroxylamine hydrochloride under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to improve the efficiency of the synthesis process.
化学反应分析
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of new drugs for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and polymers.
作用机制
The mechanism of action of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
相似化合物的比较
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one can be compared with other similar compounds, such as:
4-Fluorobenzoyl chloride: This compound is a precursor in the synthesis of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one and shares the fluorobenzoyl group.
4-Fluorobenzoic acid: Another related compound, which is a derivative of benzoic acid with a fluorine substituent.
3-Phenylisoxazole: This compound shares the isoxazole ring and phenyl group but lacks the fluorobenzoyl group.
The uniqueness of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
148462-23-1 |
|---|---|
分子式 |
C16H10FNO3 |
分子量 |
283.25 g/mol |
IUPAC 名称 |
4-(4-fluorobenzoyl)-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO3/c17-12-8-6-11(7-9-12)15(19)13-14(18-21-16(13)20)10-4-2-1-3-5-10/h1-9,13H |
InChI 键 |
BCECACPCPCOKJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
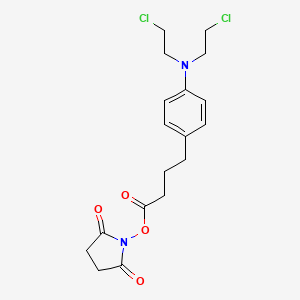
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)

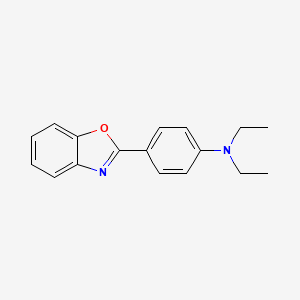
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione](/img/structure/B12899907.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)
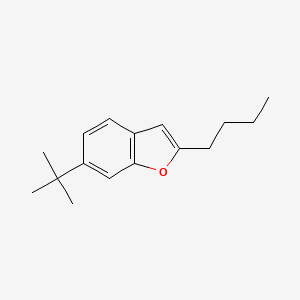
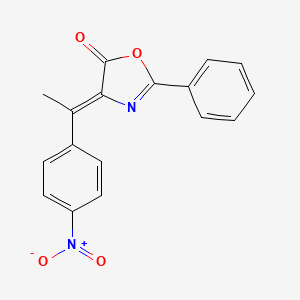

![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
